Chemical structure and properties of 3-(2-Fluorophenyl)cyclopentanone
Chemical structure and properties of 3-(2-Fluorophenyl)cyclopentanone
A Strategic Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
3-(2-Fluorophenyl)cyclopentanone (CAS: 1181615-31-5 ) is a specialized organofluorine intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Structurally, it consists of a five-membered cyclic ketone substituted at the
This molecule represents a "privileged scaffold" in drug discovery, particularly for G-protein coupled receptor (GPCR) antagonists (e.g., NK1, CGRP) and enzyme inhibitors. The specific incorporation of the fluorine atom at the ortho position confers unique metabolic stability by blocking labile sites of oxidation (CYP450 metabolism) and inducing specific conformational preferences via the ortho-effect.
Chemical Identity & Physicochemical Properties[2][3][4][5]
| Property | Data |
| IUPAC Name | 3-(2-Fluorophenyl)cyclopentan-1-one |
| CAS Number | 1181615-31-5 |
| Molecular Formula | C |
| Molecular Weight | 178.20 g/mol |
| SMILES | O=C1CC(C2=CC=CC=C2F)C1 |
| Appearance | Viscous colorless to pale yellow oil (Standard State) |
| Boiling Point | ~280–285 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in Water |
| LogP | ~2.3 (Predicted) |
Structural Analysis
The molecule possesses a chiral center at the C3 position of the cyclopentanone ring. While often synthesized as a racemate, the enantiomers can be separated or synthesized via asymmetric catalysis. The ortho-fluorine atom creates significant steric and electronic repulsion with the cyclopentyl ring, forcing the phenyl ring to twist out of planarity relative to the C3-H bond, a feature often exploited to fit specific hydrophobic pockets in receptor binding sites.
Synthesis & Manufacturing Protocols
The synthesis of 3-(2-Fluorophenyl)cyclopentanone is most efficiently achieved via 1,4-conjugate addition (Michael Addition) to 2-cyclopenten-1-one. Two primary methodologies are employed depending on scale and available reagents.
Method A: Rhodium-Catalyzed Conjugate Addition (High Precision)
This method is preferred for pharmaceutical applications due to its mild conditions, high functional group tolerance, and potential for enantioselectivity (using chiral ligands like BINAP).
-
Precursors: 2-Cyclopenten-1-one, 2-Fluorophenylboronic acid.
-
Catalyst: [Rh(cod)Cl]
or Rh(acac)(C H ) . -
Solvent: Dioxane/Water (10:1).
Protocol:
-
Charge: In a reaction vessel under inert atmosphere (N
), dissolve 2-fluorophenylboronic acid (1.2 equiv) and 2-cyclopenten-1-one (1.0 equiv) in 1,4-dioxane. -
Catalyst Addition: Add the Rhodium catalyst (3 mol%) and a base (e.g., Et
N or K CO , 0.5 equiv). -
Reaction: Heat to 60°C for 4–6 hours. The reaction proceeds via a transmetallation of the aryl boron species to the Rh center, followed by insertion into the enone alkene.
-
Workup: Quench with saturated NH
Cl. Extract with Ethyl Acetate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Method B: Copper-Catalyzed Grignard Addition (Traditional)
Suitable for bulk synthesis where enantiopurity is not initially required.
-
Precursors: 2-Fluorophenylmagnesium bromide, 2-Cyclopenten-1-one.
-
Catalyst: CuI or CuCN (10-20 mol%).
-
Additive: TMSCl (Trimethylsilyl chloride) – Critical for accelerating the 1,4-addition and trapping the enolate.
Protocol:
-
Catalyst Prep: Suspend CuI and LiCl in dry THF at -78°C.
-
Reagent Addition: Add 2-cyclopenten-1-one and TMSCl.
-
Injection: Slowly add the Grignard reagent over 30 minutes. The TMSCl traps the resulting enolate as a silyl enol ether, preventing side reactions (like 1,2-addition or polymerization).
-
Hydrolysis: Acidic hydrolysis (1N HCl) converts the silyl enol ether back to the desired ketone.
Visualization: Synthesis Pathway
Figure 1: Rhodium-catalyzed conjugate addition pathway for high-yield synthesis.
Pharmacological Potential & Applications[9][10][11][12]
The 3-arylcyclopentanone moiety acts as a versatile linker and pharmacophore. The specific inclusion of the 2-fluoro group serves three critical medicinal chemistry functions:
-
Metabolic Blocking: The C2 position of a phenyl ring is a common site for oxidative metabolism. Fluorine substitution blocks this site, extending the half-life (
) of the drug. -
Conformational Locking: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). This steric bulk forces the phenyl ring to adopt a non-coplanar conformation relative to the cyclopentyl ring, often matching the "bioactive conformation" required for receptor binding.
-
Lipophilicity Modulation: Fluorination increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability, which is essential for CNS-active drugs (e.g., antidepressants, analgesics).
Target Classes:
-
Neurokinin-1 (NK1) Antagonists: Used for treating chemotherapy-induced nausea and depression. The cyclopentanone ring serves as a core scaffold to which basic amines (reductive amination) and other aryl groups are attached.
-
CGRP Receptor Antagonists: Emerging class for migraine treatment.[2] Fluorinated phenyl rings are common in "gepant" structures to improve potency.[2][3]
-
Gamma-Secretase Modulators: Investigated for Alzheimer's disease; the 3-arylcyclopentyl motif is a known scaffold for these modulators.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Key pharmacophore features of the scaffold.
Analytical Characterization
For researchers validating the synthesis, the following spectral features are diagnostic:
-
H NMR (CDCl
, 400 MHz):- 7.10–7.30 (m, 4H, Aromatic protons).
- 3.35–3.45 (m, 1H, Ar-CH, benzylic methine).
- 2.20–2.70 (m, 6H, Cyclopentyl methylene protons). Note: Complex splitting due to chirality and ring puckering.
-
F NMR:
- -118.5 ppm (approx). Diagnostic singlet/multiplet depending on decoupling.
-
IR Spectroscopy:
-
1740 cm
: Strong C=O stretch (Characteristic of 5-membered cyclic ketones). -
1580, 1490 cm
: Aromatic C=C stretches. -
1230 cm
: C-F stretch.
-
-
Mass Spectrometry (ESI/GC-MS):
-
Molecular Ion [M]
: 178. -
Base peak often involves loss of CO or ethylene from the cyclopentyl ring.
-
Safety & Handling
-
Hazards: Like most low-molecular-weight ketones and fluorinated aromatics, this compound is likely Irritating to eyes, respiratory system, and skin (H319, H315, H335) .
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Ketones can undergo slow alpha-oxidation or condensation if exposed to air/light for prolonged periods.
-
Disposal: Must be disposed of as halogenated organic waste.
References
-
Chemical Identity: 3-(2-Fluorophenyl)cyclopentan-1-one.[1] CAS Registry Number 1181615-31-5.[1] National Center for Biotechnology Information. PubChem Compound Summary. Link
- Synthesis Methodology (Rh-Catalysis): Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cycloalkenones." Journal of the American Chemical Society, 1998. (Foundational methodology for 3-arylcyclopentanone synthesis).
-
Synthesis Methodology (Grignard/Cu): Lipshutz, B. H., et al. "Copper-Catalyzed Conjugate Additions of Functionalized Organometallic Reagents." Organic Reactions, 2002.[4]
-
Pharmaceutical Relevance: Meanwell, N. A.[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
